molecular formula C32H39NO3 B563843 Hydroxy Ebastine-d5 CAS No. 1189954-07-1

Hydroxy Ebastine-d5

Cat. No.: B563843
CAS No.: 1189954-07-1
M. Wt: 490.699
InChI Key: UDZUMQUGNZBRMN-KILXEUBNSA-N
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Description

Hydroxy Ebastine-d5 is a deuterium-labeled derivative of Hydroxy Ebastine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Hydroxy Ebastine enhances its utility in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Ebastine-d5 involves the deuteration of Hydroxy Ebastine. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure of Hydroxy Ebastine. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm the extent of deuteration and the absence of impurities .

Chemical Reactions Analysis

Types of Reactions: Hydroxy Ebastine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Hydroxy Ebastine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Hydroxy Ebastine-d5 exerts its effects by interacting with specific molecular targets and pathways. As a deuterium-labeled compound, it retains the pharmacological properties of Hydroxy Ebastine, which is a second-generation H1-receptor antagonist. It inhibits the binding of histamine to H1 receptors, thereby preventing the histamine-induced allergic response. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and metabolic profile.

Comparison with Similar Compounds

Hydroxy Ebastine-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its enhanced stability and utility in analytical and pharmacokinetic studies due to the incorporation of deuterium .

Properties

IUPAC Name

1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3/i3D,5D,6D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZUMQUGNZBRMN-KILXEUBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)CO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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